molecular formula C10H13N4O8P.2Na<br>C10H13N4Na2O8P B1146310 Disodium 5'-inosinate CAS No. 4691-65-0

Disodium 5'-inosinate

Cat. No.: B1146310
CAS No.: 4691-65-0
M. Wt: 394.19 g/mol
InChI Key: SLIUELDPAPMQIB-IDIVVRGQSA-N
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Biochemical Analysis

Biochemical Properties

Disodium 5’-inosinate plays a significant role in biochemical reactions. It is used as a flavor enhancer, often in synergy with monosodium glutamate (MSG), to provide the umami taste . It interacts with taste receptors on the tongue to enhance savory flavors .

Cellular Effects

The cellular effects of Disodium 5’-inosinate are primarily related to its role as a flavor enhancer. It influences cell function by interacting with taste receptors on the tongue, enhancing the perception of savory flavors .

Molecular Mechanism

The molecular mechanism of Disodium 5’-inosinate involves its interaction with taste receptors on the tongue. It binds to these receptors and enhances the perception of savory flavors .

Temporal Effects in Laboratory Settings

Disodium 5’-inosinate is stable at 100 °C and will not decompose until the temperature is around 230 °C . Its effects over time in laboratory settings would primarily be related to its role as a flavor enhancer .

Dosage Effects in Animal Models

As with any substance, adverse effects may occur at high doses .

Metabolic Pathways

Disodium 5’-inosinate is involved in the purine metabolism pathway . It can be produced by two methods: through sugar fermentation or from yeast extract . Inosinate is naturally found in meat and fish at levels of 80–800 mg/100 g .

Transport and Distribution

It is soluble in water, which facilitates its distribution in aqueous environments .

Subcellular Localization

Given its role as a flavor enhancer, it is likely to interact with taste receptors on the surface of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 5’-inosinate monohydrate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine . This inosine is then phosphorylated to produce inosinic acid, which is subsequently neutralized with sodium hydroxide to form disodium 5’-inosinate .

Industrial Production Methods: Industrial production of disodium 5’-inosinate monohydrate often involves the crystallization process. This method reduces wastewater compared to ion exchange resin methods and produces high-purity disodium 5’-inosinate by controlling temperature and using a small amount of organic solvent .

Chemical Reactions Analysis

Types of Reactions: Disodium 5’-inosinate monohydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another atom or group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce inosine monophosphate derivatives, while reduction may yield inosine.

Scientific Research Applications

Disodium 5’-inosinate monohydrate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

  • Disodium 5’-guanylate
  • Disodium 5’-ribonucleotides

Properties

CAS No.

4691-65-0

Molecular Formula

C10H13N4O8P.2Na
C10H13N4Na2O8P

Molecular Weight

394.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1

InChI Key

SLIUELDPAPMQIB-IDIVVRGQSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na]

physical_description

Odourless, colourless or white crystals or powder

solubility

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether

Synonyms

5’-Inosinic Acid Disodium Salt;  5’-IMP di-Na salt;  5’-IMP Disodium Salt;  Disodium 5’-IMP;  Disodium 5’-Inosinate;  Disodium IMP;  Disodium Inosinate;  Disodium Inosine 5’-Monophosphate;  Disodium Inosine 5’-Phosphate;  E 631;  E 631 (Food Enhancement Agent)

Origin of Product

United States

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